N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
Description
N-(5-Methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a benzothiazole-based compound featuring a 5-methoxy-substituted benzothiazole core, a phenoxy group, and a pyridin-2-ylmethyl moiety on the propanamide backbone. Benzothiazoles are known for diverse bioactivities, including anticancer and enzyme inhibitory effects, as seen in analogs like compound 31 () and derivatives in .
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-28-19-10-11-21-20(15-19)25-23(30-21)26(16-17-7-5-6-13-24-17)22(27)12-14-29-18-8-3-2-4-9-18/h2-11,13,15H,12,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFXZHJYESHUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide typically involves the coupling of substituted 2-amino benzothiazoles with phenoxy and pyridinylmethyl groups. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their coupling under controlled conditions. The purity of the synthesized compound is usually confirmed by techniques such as IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide involves several steps that typically include the reaction of 5-methoxybenzo[d]thiazole with appropriate phenoxy and pyridinylmethyl moieties. The compound has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis, confirming its molecular structure and purity.
Biological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Studies have shown that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a related compound demonstrated significant anticancer activity in vitro against various cancer cell lines .
- Antimicrobial Properties : Compounds in the benzothiazole family have been evaluated for their antibacterial effects. They have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .
- Anticonvulsant Activity : Similar thiazole derivatives have been screened for anticonvulsant properties, indicating the potential for this compound to contribute to neuropharmacology .
Applications in Scientific Research
The unique chemical structure of this compound allows for various applications:
Drug Development
- Cancer Therapeutics : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer drug.
- Antimicrobial Agents : Its antibacterial properties make it a promising lead compound for new antibiotic formulations.
Pharmacological Studies
- Research involving this compound can provide insights into structure-activity relationships (SAR), aiding the design of more effective derivatives with enhanced biological activity.
Chemical Biology
- The compound can be utilized in studies exploring cellular mechanisms of action, particularly in cancer biology and infectious disease research.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor activity of a series of benzothiazole derivatives, including this compound. The results indicated significant inhibition of tumor cell proliferation compared to control groups, suggesting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Activity
In another investigation, the antibacterial efficacy of various thiazole derivatives was tested against common pathogens. The results showed that certain modifications to the benzothiazole structure led to increased activity against resistant strains of bacteria, highlighting the importance of structural variations in drug design .
Data Tables
Here are summarized findings from relevant studies on the applications of this compound:
Mechanism of Action
The mechanism of action of N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Molecular docking studies have shown that it can bind to protein receptors, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzothiazole Derivatives
(a) N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (Compound 11, )
- Structure : Lacks the pyridin-2-ylmethyl group but includes a 4-methoxyphenyl substituent.
- Synthesis : Achieved via PCl₃ and Et₃N catalysis (59% yield), indicating efficient amide bond formation .
(b) N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31, )
- Structure : Substitutes benzothiazole with a fluorophenyl-thiazole core and a furan side chain.
- Activity : Exhibits KPNB1 inhibition and anticancer effects, highlighting the pharmacological relevance of aryl-thiazole frameworks .
- Comparison: The furan group may confer distinct electronic properties versus the phenoxy group in the target compound.
Substituted Benzothiazole-Amides
(a) 4-((4-Ethylpiperazine-1-yl)methyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide (Compound 4i, )
- Structure : Incorporates a piperazine-methyl-benzamide moiety.
- Synthesis : High yield (78–90%) via optimized routes, suggesting scalability .
(b) (R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4a–4p, )
- Structure: Features an isoquinoline substituent, increasing aromatic surface area.
- Synthesis : Uses DMF and Et₃N for amide coupling, similar to methods for related compounds .
- Comparison: The bulky isoquinoline group may hinder membrane permeability compared to the target’s smaller pyridinylmethyl substituent.
Heterocyclic Hybrids
(a) 2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (5a–m, )
- Structure : Integrates triazole-thioether linkages.
- Synthesis : Utilizes chloroacetyl chloride and azole nucleophiles, differing from the target’s likely amidation pathway .
(b) 2-Amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide (Compound 15, )
Comparative Analysis Table
Critical Insights
- Structural Complexity: The target compound’s combination of 5-methoxy, phenoxy, and pyridinylmethyl groups may optimize lipophilicity and target binding compared to simpler analogs.
- Synthetic Feasibility : High-yield routes for analogs (e.g., 59–90% in and ) suggest that the target compound’s synthesis could be optimized using similar catalytic or coupling strategies .
- Bioactivity Potential: The benzothiazole core is associated with anticancer and enzyme inhibitory activities (e.g., compound 31’s KPNB1 inhibition), positioning the target compound as a candidate for similar applications .
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, mechanisms of action, and relevant research findings.
Structure and Properties
This compound features a complex structure characterized by:
- Benzothiazole moiety : Known for various biological activities.
- Phenoxy group : Enhances chemical reactivity.
- Pyridinylmethyl substituent : Contributes to its binding capabilities with biological targets.
The molecular formula of this compound is , and it has a molecular weight of approximately 422.51 g/mol .
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against a range of bacterial strains. Key findings include:
- Mechanism of Action : The compound inhibits bacterial enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial DNA replication and metabolism. This inhibition disrupts the bacterial growth cycle, making it an effective antibacterial agent .
- Activity Against Specific Strains : In studies, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. For instance, in vitro tests demonstrated a zone of inhibition ranging from 6 to 10.5 mm depending on the concentration used .
Study 1: Antibacterial Efficacy
A study conducted on various benzothiazole derivatives, including this compound, highlighted its potential as an antimicrobial agent. The compound was tested against multiple bacterial strains, showing promising results that warrant further exploration in clinical settings .
Study 2: Molecular Docking Studies
Molecular docking studies have indicated that this compound interacts favorably with bacterial targets such as DNA gyrase B. These interactions suggest a high binding affinity, which is critical for its antibacterial efficacy .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Antibacterial Activity |
|---|---|---|
| This compound | Effective against E. coli, S. aureus | |
| N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide | Moderate activity against similar strains |
This table illustrates the comparative antibacterial activities of similar compounds, emphasizing the unique efficacy of this compound.
Q & A
Q. What are the key steps in synthesizing N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide?
The synthesis typically involves multi-step organic reactions, including:
- Cyclization of thiourea derivatives to form the benzothiazole core .
- Coupling of the thiazole moiety with a pyridinylmethyl group via nucleophilic substitution or amide bond formation .
- Introduction of the phenoxypropanamide chain through esterification or alkylation reactions under controlled pH and temperature .
- Final purification using column chromatography or recrystallization to ensure >95% purity .
Q. How is the compound characterized to confirm its structural integrity?
Standard analytical techniques include:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and bonding .
- Mass spectrometry (MS) for molecular weight confirmation .
- Infrared spectroscopy (IR) to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .
- High-performance liquid chromatography (HPLC) for purity assessment .
Q. What are the primary biological activities associated with this compound?
While direct data on this compound is limited, structural analogs exhibit:
- Anticancer activity via inhibition of kinases (e.g., EGFR, VEGFR) .
- Anti-inflammatory effects by modulating COX-2 or NF-κB pathways .
- Antimicrobial properties through disruption of bacterial cell wall synthesis . Note: Target validation requires in vitro assays (e.g., enzyme inhibition, cell viability tests) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Key parameters include:
- Temperature control : Lower temperatures (0–5°C) during amide coupling to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst use : DMAP or HOBt for efficient amide bond formation .
- Reaction monitoring : TLC or HPLC to track progress and adjust stoichiometry .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Molecular docking (AutoDock Vina, Schrödinger) to model interactions with kinases or receptors .
- Molecular dynamics simulations (GROMACS) to assess stability of ligand-target complexes .
- QSAR modeling to correlate structural features (e.g., methoxy group position) with activity .
Q. How can conflicting data on biological activity be resolved?
- Dose-response studies : Establish IC₅₀ values across multiple cell lines .
- Off-target profiling : Use kinase selectivity panels or proteome-wide screens .
- Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out false negatives .
Q. What strategies are effective for modifying the compound to enhance pharmacokinetic properties?
- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to improve metabolic stability .
- Prodrug design : Introduce ester groups at the phenoxy moiety for enhanced solubility .
- Lipophilicity adjustment : Add hydrophilic substituents (e.g., -SO₃H) to reduce plasma protein binding .
Q. How does the compound’s stereochemistry influence its biological activity?
- Chiral chromatography (HPLC with Chiralpak columns) to separate enantiomers .
- Enantioselective synthesis using chiral catalysts (e.g., BINOL-phosphoric acids) .
- Comparative bioassays to test isolated enantiomers for target affinity .
Methodological Considerations
Q. What in vitro assays are recommended for preliminary toxicity screening?
- MTT assay in HEK293 or HepG2 cells to assess cytotoxicity .
- hERG channel inhibition (patch-clamp) to evaluate cardiac liability .
- CYP450 inhibition (fluorogenic substrates) for metabolic interactions .
Q. How can structural analogs guide SAR studies for this compound?
- Scaffold hopping : Compare with thieno[3,4-c]pyrazoles (e.g., PubChem CID B2870285) to identify conserved pharmacophores .
- Fragment-based design : Use X-ray crystallography of similar compounds bound to targets (e.g., EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
